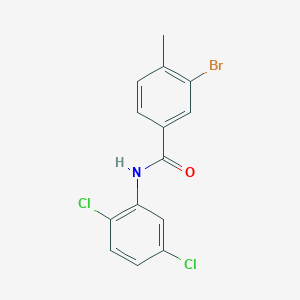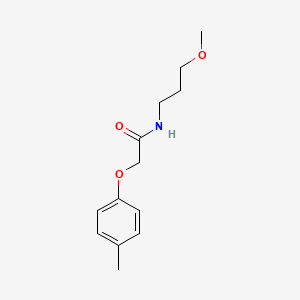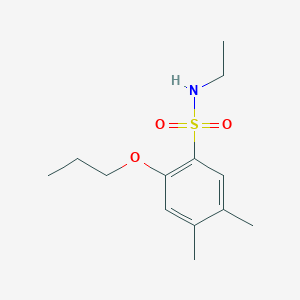
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar acetamide compounds involves multiple steps, including acetylation, esterification, and reactions with specific reagents under controlled conditions. For instance, the synthesis of related compounds has been achieved by reacting aromatic organic acids with esters, hydrazides, and thiols, followed by reactions with N-substituted bromoacetamide in the presence of DMF and sodium hydride, leading to various substituted acetamides (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, has been utilized to determine the conformation and bonding within similar acetamide molecules. These analyses reveal intramolecular hydrogen bonding and intermolecular interactions, contributing to the compound's stability and reactivity (Jansukra et al., 2021).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, esterification, and nucleophilic substitution, leading to the formation of new compounds with diverse functionalities. The chemical properties of these compounds are influenced by their molecular structure, including the presence of electron-withdrawing or donating groups, which affect their reactivity and interaction with other molecules (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. These properties are crucial for the compound's application in various industrial and pharmaceutical processes. For example, the solubility in different solvents can influence its use as a reactant or catalyst in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions. Acetamide derivatives can act as nucleophiles or electrophiles in different chemical environments, participating in a wide range of organic reactions (Zhang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-5-4-14-11(15)7-17-10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMGYDCDRSHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

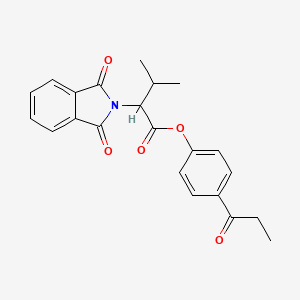
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinol](/img/structure/B5062446.png)
![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)
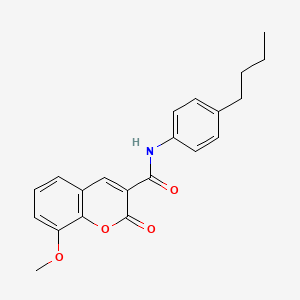
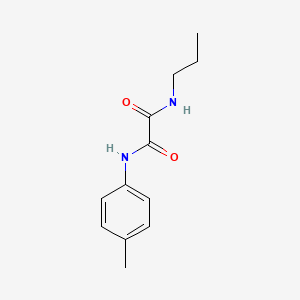
![4-bromo-2-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5062470.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5062487.png)
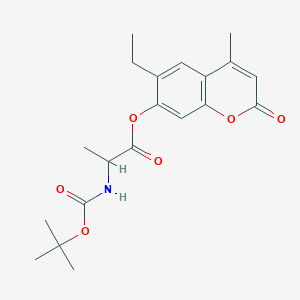
![9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)
